2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane
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Overview
Description
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane is an organic compound characterized by a cyclopropylidene group attached to a methylene bridge, which is further connected to a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane typically involves the reaction of cyclopropylidene derivatives with dithiolane precursors. One common method includes the use of cyclopropylidene halides and dithiolane in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Amines, thiols, sodium hydride, tetrahydrofuran (THF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved dithiolane derivatives.
Substitution: Cyclopropylidene derivatives with substituted nucleophiles.
Scientific Research Applications
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane involves its interaction with molecular targets through its reactive functional groups. The cyclopropylidene group can participate in cycloaddition reactions, while the dithiolane ring can undergo redox transformations. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a cyclopropylidene group, but with a dioxaborolane ring instead of a dithiolane ring.
1-Bromo-2-(cyclopropylidenemethyl)benzene: Contains a similar cyclopropylidene group attached to a benzene ring.
Uniqueness
2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane is unique due to its combination of a cyclopropylidene group and a dithiolane ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
CAS No. |
65234-91-5 |
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Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-(cyclopropylidenemethyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C8H12S2/c1-8(6-7-2-3-7)9-4-5-10-8/h6H,2-5H2,1H3 |
InChI Key |
YAIXRGKPBYPEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C=C2CC2 |
Origin of Product |
United States |
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